molecular formula C10H9N3O2S B13110725 benzyl N-(thiadiazol-4-yl)carbamate CAS No. 4100-28-1

benzyl N-(thiadiazol-4-yl)carbamate

Cat. No.: B13110725
CAS No.: 4100-28-1
M. Wt: 235.26 g/mol
InChI Key: JCWFPLYWTWIKBM-UHFFFAOYSA-N
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Description

Benzyl N-(thiadiazol-4-yl)carbamate is an organic compound with the molecular formula C10H9N3O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound features a benzyl group attached to a thiadiazole ring through a carbamate linkage. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(thiadiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-amino-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(thiadiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(thiadiazol-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1,3-thiazol-4-yl)carbamate
  • Benzyl N-(1,2,4-thiadiazol-5-yl)carbamate
  • Benzyl N-(1,3,4-thiadiazol-2-yl)carbamate

Uniqueness

Benzyl N-(thiadiazol-4-yl)carbamate is unique due to the specific positioning of the thiadiazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

4100-28-1

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

benzyl N-(thiadiazol-4-yl)carbamate

InChI

InChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)

InChI Key

JCWFPLYWTWIKBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CSN=N2

Origin of Product

United States

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